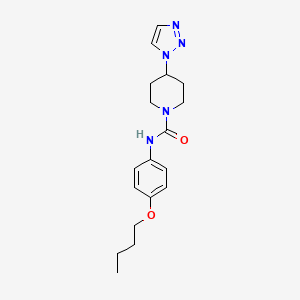

N-(4-butoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-butoxyphenyl)-4-(triazol-1-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O2/c1-2-3-14-25-17-6-4-15(5-7-17)20-18(24)22-11-8-16(9-12-22)23-13-10-19-21-23/h4-7,10,13,16H,2-3,8-9,11-12,14H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHMNPHZUWQPHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-butoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article presents a detailed examination of its biological activities, including anticancer properties, cholinesterase inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 1,2,3-triazole moiety and a butoxyphenyl group. Its molecular formula is with a molecular weight of 336.43 g/mol. The presence of the triazole ring is significant as it is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the coupling of piperidine derivatives with 1,2,3-triazole precursors through click chemistry methods. This approach not only provides high yields but also allows for the introduction of diverse functional groups that can modulate biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds containing the triazole moiety. For instance, a series of 4-(1,2,3-triazol-1-yl)coumarin derivatives exhibited significant cytotoxic effects against various cancer cell lines (MCF-7, SW480, A549) through mechanisms involving cell cycle arrest and apoptosis induction . Although specific data on this compound is limited, its structural similarities suggest potential anticancer properties.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds featuring triazole rings have shown promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, certain triazole derivatives reported IC50 values in the low micromolar range (e.g., 3.04 µM for some hybrids) . The inhibition mechanism often involves binding interactions with the active site of the enzyme.

Case Studies

Several studies highlight the biological activities of triazole-containing compounds:

- Antitumor Activity : A study demonstrated that specific triazole derivatives induced apoptosis in cancer cell lines through mitochondrial pathways and G2/M phase arrest .

- Cholinesterase Inhibition : Another investigation revealed that triazole hybrids displayed enhanced inhibitory effects compared to traditional inhibitors like donepezil . The structure-activity relationship (SAR) indicated that electron-donating groups at specific positions significantly influence potency.

Data Tables

Comparison with Similar Compounds

Structural and Computational Insights

- Crystallography : Related piperidine-carboxamides are often analyzed using SHELXL for refinement, suggesting that the target compound’s structure could be resolved with similar methods .

- Docking Studies : Molecular modeling predicts that the triazole group in the target compound forms hydrogen bonds with catalytic residues (e.g., in kinases or proteases), while the benzodiazol analog relies on hydrophobic interactions .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(4-butoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide, and how can purity be ensured?

The compound’s triazole and piperidine motifs suggest modular synthesis via click chemistry (Cu-catalyzed azide-alkyne cycloaddition) for triazole formation, followed by carboxamide coupling. For example, azide-functionalized piperidine intermediates can react with alkynes under standard CuSO₄/sodium ascorbate conditions . Post-synthesis, purity is verified via HPLC (>95%) and structural confirmation via ¹H/¹³C NMR (e.g., triazole proton at δ 7.8–8.2 ppm) and HRMS (exact mass ± 2 ppm tolerance) .

Q. How can the compound’s solubility and stability be characterized for in vitro assays?

Solubility is determined in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~260 nm for triazole absorption). Stability is assessed via LC-MS over 24–72 hours under physiological conditions (37°C, pH 7.4) to detect degradation products. For hygroscopic or light-sensitive batches, lyophilization and amber vials are recommended .

Q. What preliminary biological screening assays are suitable for this compound?

Prioritize kinase inhibition assays (e.g., Akt or LSD1 targets due to structural analogs like AZD5363 and bomedemstat ), cell viability assays (MTT/CellTiter-Glo® in cancer lines), and microbial growth inhibition (MIC determination). Use positive controls (e.g., staurosporine for kinases) and triplicate runs to minimize variability .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Co-crystallize the compound with a protein target (e.g., histone demethylase) or analyze its free form using SHELXL for refinement. Key parameters:

- Data collection : High-resolution (<1.2 Å) synchrotron data.

- Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen positions optimized via SHELX’s HFIX . Example: A similar piperidine-carboxamide analog showed C–N bond length of 1.33 Å in the triazole ring, confirming sp² hybridization .

Q. How to address contradictory bioactivity data between enzyme inhibition and cellular assays?

Discrepancies may arise from off-target effects, poor cell permeability, or metabolic instability. Strategies:

Q. What computational methods predict SAR for triazole-piperidine analogs?

Combine docking studies (AutoDock Vina with kinase crystal structures) and QSAR models (e.g., CoMFA for electronic/hydrophobic descriptors). For example, fluorophenyl substitutions in analogs (e.g., N-(4-fluorophenyl) derivatives ) enhance target affinity by 2–3-fold via halogen bonding. Validate predictions with alchemical free-energy calculations (FEP) .

Q. How to optimize reaction yields for large-scale synthesis?

- Triazole formation : Replace CuSO₄ with CuI (1 mol%) in tert-butanol/H₂O (3:1) to reduce byproducts.

- Carboxamide coupling : Use HATU/DIPEA in DMF at 0°C to minimize racemization .

- Workup : Purify via flash chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.